ethyl 2-cyano-1H-imidazole-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-2-12-7(11)5-4-9-6(3-8)10-5/h4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXHTWRDPNUVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572162 | |
| Record name | Ethyl 2-cyano-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200708-39-0 | |
| Record name | Ethyl 2-cyano-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Structural Modification of the Ethyl 2 Cyano 1h Imidazole 5 Carboxylate Scaffold
Functional Group Transformations of the Ester Moiety
The ester group at the 5-position of the imidazole (B134444) ring is a primary site for modification, readily undergoing hydrolysis and amidation reactions to yield carboxylic acids and amides, respectively.
Hydrolysis to Carboxylic Acids
The hydrolysis of the ethyl ester of 2-cyano-1H-imidazole-5-carboxylate to its corresponding carboxylic acid, 2-cyano-1H-imidazole-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. For instance, a common method involves the use of sodium hydroxide (B78521) in an alcoholic solvent, such as ethanol (B145695), followed by acidification to precipitate the carboxylic acid. researchgate.netmedcraveonline.com This straightforward hydrolysis provides a key intermediate for further derivatization, such as in amidation reactions.
A general procedure for the hydrolysis of a similar ethyl ester on a benzimidazole (B57391) scaffold involves refluxing the ester with sodium hydroxide in ethanol. After the reaction is complete, the ethanol is removed under reduced pressure, and the mixture is neutralized with an acid, like acetic acid, to a specific pH to precipitate the carboxylic acid product. researchgate.net
Table 1: General Conditions for Hydrolysis of Imidazole Esters
| Reagents | Solvent | Reaction Conditions | Product |
| Sodium Hydroxide | Ethanol/Water | Reflux | 2-Cyano-1H-imidazole-5-carboxylic acid |
Amidation Reactions
The synthesis of amide derivatives from ethyl 2-cyano-1H-imidazole-5-carboxylate typically proceeds through a two-step sequence. The first step is the hydrolysis of the ester to the carboxylic acid, as described previously. The resulting 2-cyano-1H-imidazole-5-carboxylic acid can then be coupled with a variety of amines to form the corresponding amides. derpharmachemica.comlookchemmall.com
The amidation of the carboxylic acid is often facilitated by the use of a coupling agent to activate the carboxyl group. A variety of coupling agents can be employed for this purpose, with the choice depending on the specific amine and the desired reaction conditions. For example, 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid has been successfully condensed with various sulfa drugs and isoniazid (B1672263) in the presence of phosphorous oxychloride as a condensing agent in dry pyridine (B92270) to yield the corresponding amides in good yields. derpharmachemica.com
Table 2: Representative Amidation of Imidazole Carboxylic Acids
| Carboxylic Acid | Amine | Coupling Agent | Solvent | Product |
| 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid | Sulfanilamide | Phosphorous oxychloride | Pyridine | Corresponding amide |
| 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid | Isoniazid | Phosphorous oxychloride | Pyridine | Corresponding amide |
Reactions Involving the Cyano Group
The cyano group at the 2-position of the imidazole ring is another key functional handle for derivatization, allowing for its conversion into other functional groups and its participation in the formation of new heterocyclic rings.
Conversion to Other Functionalities
The versatile cyano group can be transformed into a variety of other functionalities. One common transformation is its conversion to a carboxamide group. For example, 1-methyl-2-cyano-5-nitroimidazole can be converted to 1-methyl-5-nitroimidazole-2-carboxamide. google.com This suggests that a similar transformation could be applied to this compound.
Furthermore, the cyano group can participate in cycloaddition reactions to form new heterocyclic rings. A notable example is the [3+2] cycloaddition reaction with an azide (B81097), typically sodium azide, to form a tetrazole ring. researchgate.netnih.gov This reaction is a well-established method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and offers a pathway to novel imidazole-tetrazole hybrid molecules. google.comorganic-chemistry.org The reaction is often carried out in the presence of a Lewis acid or under conditions that generate hydrazoic acid in situ. nih.gov
Table 3: Conversion of the Cyano Group
| Starting Material | Reagents | Product |
| 1-Methyl-2-cyano-5-nitroimidazole | Not specified | 1-Methyl-5-nitroimidazole-2-carboxamide |
| Aromatic cyano derivative | Sodium azide, Trialkyltin halide | Tetrazole derivative |
Utility in Further Heterocyclic Annulations
The imidazole scaffold, activated by the cyano and ester groups, can be utilized in the construction of fused heterocyclic systems. For instance, imidazo[2,1-a]isoquinolines and imidazo[2,1-a]isoindolones have been synthesized from substituted imidazoles. rsc.orgnih.govresearchgate.netresearchgate.netmdpi.com While these examples may not start from the exact this compound, they demonstrate the potential of the imidazole ring to undergo annulation reactions.
One approach involves the rhodium-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters to produce imidazo[2,1-a]isoquinolines. rsc.org Another strategy employs the intramolecular C-arylation followed by spontaneous cycloaddition and cyclocondensation of N-phenacyl-2-cyano-4-nitrobenzenesulfonamides derived from amino acids to yield imidazo[2,1-a]isoindolones. nih.gov These methods highlight the synthetic utility of the imidazole core in building more complex, polycyclic structures.
Modifications of the Imidazole Ring System and Substituent Introduction
The imidazole ring itself is amenable to modification, primarily through substitution at the nitrogen atoms.
N-alkylation is a common modification of the imidazole ring. For instance, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides in the presence of a base like potassium carbonate in DMF has been shown to selectively occur at the hydroxy group to form O-alkoxy derivatives. researchgate.netresearchgate.net For this compound, which has a free N-H, direct N-alkylation is expected. A key step in the synthesis of the drug Olmesartan is the regioselective N-alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. jocpr.com
N-arylation of imidazoles can also be achieved through various methods, including copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. organic-chemistry.org These methods provide access to a wide range of N-aryl-substituted imidazole derivatives.
Furthermore, the introduction of substituents onto the carbon atoms of the imidazole ring is a more complex but feasible endeavor, often requiring de novo synthesis of the substituted imidazole ring.
Table 4: Modification of the Imidazole Ring
| Reaction Type | Substrate | Reagents | Product |
| N-Alkylation | Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Benzyl halide, K2CO3 | O-alkylated imidazole |
| N-Alkylation | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | 4-Bromomethyl-2,2'-biphenyltetrazole | N-alkylated imidazole |
| N-Arylation | Imidazole | Aryl halide, Cu or Pd catalyst | N-arylated imidazole |
Synthesis of Hybrid Molecules Incorporating the Imidazole Carboxylate Core
The strategic design of hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single molecular entity with potentially enhanced or synergistic biological activities. The this compound core serves as a versatile platform for such molecular hybridization. Synthetic strategies are often centered around functionalizing the imidazole ring or its existing substituents to enable linkage with other molecular fragments, such as different heterocyclic systems or functionalized side chains. A predominant method for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which facilitates the formation of stable triazole-linked hybrids. nih.govsemanticscholar.orgnih.govorganic-chemistry.org
Synthesis of Imidazole-Triazole Hybrids via Click Chemistry
A robust and widely adopted method for synthesizing hybrid molecules from an imidazole core is the 1,3-dipolar cycloaddition reaction between an alkyne-functionalized imidazole and an organic azide. nih.gov This "click" reaction is known for its high yield, reliability, and compatibility with a wide range of functional groups. organic-chemistry.orgsigmaaldrich.com The process typically involves two key steps: the introduction of a terminal alkyne group onto the imidazole scaffold, followed by the copper-catalyzed reaction with a desired azide to form a 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov
Research has demonstrated this approach by first preparing a propargylated imidazole derivative. For instance, a thioimidazole precursor can be reacted with propargyl bromide to yield a key alkyne intermediate. This intermediate is then subjected to the CuAAC reaction with a diverse library of organic azides in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.govnih.gov This modular approach allows for the systematic synthesis of a large array of imidazole-1,2,3-triazole hybrids. semanticscholar.org
The successful formation of the triazole ring is confirmed by spectroscopic methods. In ¹H NMR spectroscopy, the appearance of a characteristic singlet peak in the δ 8.0-8.5 ppm range is indicative of the triazole ring's C5-proton. Concurrently, the disappearance of signals corresponding to the alkyne protons confirms the completion of the cycloaddition. nih.gov
The following table summarizes the synthesis of various imidazole-1,2,3-triazole hybrids through this methodology.
Table 1: Synthesis of Imidazole-1,2,3-Triazole Hybrids via CuAAC Reaction This table is interactive. Click on the headers to sort the data.
| Imidazole Precursor | Azide Reagent | Key Reagents/Conditions | Resulting Hybrid Structure |
|---|---|---|---|
| Thiopropargylated-imidazole | 2-azido-N-phenylacetamide | CuSO₄·5H₂O, Sodium Ascorbate, DMSO/H₂O, RT | Imidazole-triazole hybrid with a phenylacetamide side chain |
| Thiopropargylated-imidazole | 2-azido-N-(p-tolyl)acetamide | CuSO₄·5H₂O, Sodium Ascorbate, DMSO/H₂O, RT | Imidazole-triazole hybrid with a p-tolylacetamide side chain |
| Thiopropargylated-imidazole | 2-azido-N-(4-methoxyphenyl)acetamide | CuSO₄·5H₂O, Sodium Ascorbate, DMSO/H₂O, RT | Imidazole-triazole hybrid with a 4-methoxyphenylacetamide side chain |
| Thiopropargylated-imidazole | 1-(azidomethyl)-4-chlorobenzene | CuSO₄·5H₂O, Sodium Ascorbate, DMSO/H₂O, RT | Imidazole-triazole hybrid with a 4-chlorobenzyl substituent |
Data sourced from studies on the synthesis of imidazole-triazole hybrids. nih.govnih.gov
Synthesis of Hybrid Imidazoles via Multi-component Reactions
An alternative to modifying a pre-existing imidazole ring is the construction of the entire hybrid scaffold from acyclic or simpler cyclic precursors through multi-component reactions. This approach allows for the direct installation of desired functionalities around the imidazole core.
One such method involves the reaction of 2-hydroxybenzylidene imines, derived from diaminomaleonitrile (B72808) (DAMN), with various aromatic aldehydes. nih.gov In the presence of a base like triethylamine (B128534) (Et₃N), this reaction proceeds via a regioselective pathway to yield highly substituted 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.gov This process assembles the functionalized imidazole core, which is itself a hybrid of imidazole, carboxamide, and phenolic moieties, in a single synthetic operation.
Another powerful strategy is the cycloaddition reaction between ethyl isocyanoacetate and N-aryl-benzimidoyl chlorides. nih.gov This reaction, typically performed in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), constructs the ethyl 1,5-diaryl-1H-imidazole-4-carboxylate skeleton. This method is highly effective for creating imidazole-4-carboxylate esters with diverse aryl substituents at the N1 and C5 positions, providing a direct route to hybrid structures. nih.gov
Table 2: Multi-component Synthesis of Imidazole Carboxylate Derivatives This table is interactive. Click on the headers to sort the data.
| Key Precursors | Key Reagents/Conditions | Resulting Hybrid Imidazole Structure |
|---|---|---|
| 2-Hydroxybenzylidene imine, Aromatic aldehydes | Et₃N, Ethanol, RT | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides |
Data sourced from studies on the regioselective and cycloaddition synthesis of imidazole derivatives. nih.govnih.gov
Spectroscopic and Advanced Structural Elucidation of Ethyl 2 Cyano 1h Imidazole 5 Carboxylate and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For derivatives of ethyl 2-cyano-1H-imidazole-5-carboxylate, ¹H and ¹³C NMR, along with two-dimensional techniques, provide invaluable information regarding the connectivity and chemical environment of atoms.
Proton NMR spectroscopy confirms the presence and arrangement of hydrogen atoms within a molecule. For the analog, ethyl 1-cyano-1-methyl-5-imidazolecarboxylate, the ¹H NMR spectrum, recorded in acetone-d₆, displays distinct signals that correspond to the different proton environments in the molecule. researchgate.net
The spectrum shows a singlet at 7.93 ppm, which is attributed to the imidazole (B134444) ring proton. researchgate.net The ethyl ester group gives rise to a quartet at 4.37 ppm (J=7Hz) for the methylene (B1212753) (-CH₂) protons and a triplet at 1.38 ppm (J=7Hz) for the methyl (-CH₃) protons, with the splitting pattern and coupling constant confirming their adjacency. researchgate.net Additionally, a singlet corresponding to the N-methyl group appears at 3.99 ppm. researchgate.net
Table 1: ¹H NMR Spectroscopic Data for Ethyl 1-cyano-1-methyl-5-imidazolecarboxylate
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| 7.93 | s | - | Imidazole C4-H |
| 4.37 | q | 7 | -OCH₂CH₃ |
| 3.99 | s | - | N-CH₃ |
| 1.38 | t | 7 | -OCH₂CH₃ |
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. In the ¹³C NMR spectrum of ethyl 1-cyano-1-methyl-5-imidazolecarboxylate, recorded in acetone-d₆, distinct resonances are observed for each carbon atom, confirming the molecular structure. researchgate.net
The spectrum displays signals for the imidazole ring carbons at 142.81, 141.37, and 110.73 ppm. researchgate.net The cyano group carbon appears at 110.62 ppm. researchgate.net The carbonyl carbon of the ethyl ester is observed at a downfield shift characteristic of such functional groups. The ethyl group carbons resonate at 61.57 ppm and 14.42 ppm, while the N-methyl carbon is found at 36.65 ppm. researchgate.net
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 1-cyano-1-methyl-5-imidazolecarboxylate
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 142.81 | Imidazole Ring Carbon |
| 141.37 | Imidazole Ring Carbon |
| 110.73 | Imidazole Ring Carbon |
| 110.62 | -CN |
| 61.57 | -OCH₂CH₃ |
| 36.65 | N-CH₃ |
| 14.42 | -OCH₂CH₃ |
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons in a molecule. For analogs like ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, COSY experiments have been used to confirm the correlation between the methylene and methyl groups of the ethyl and butyl substituents, thus validating the structural assignments made from one-dimensional NMR data.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For ethyl 1-cyano-1-methyl-5-imidazolecarboxylate, the mass spectrum obtained by electron ionization (EI) at 70eV shows a molecular ion peak (M⁺) at an m/z of 179, which corresponds to the molecular weight of the compound. researchgate.net The fragmentation pattern provides further structural confirmation, with significant fragments observed at m/z 151, 134 (base peak), 107, 80, 52, and 42. researchgate.net
Table 3: Mass Spectrometry Data for Ethyl 1-cyano-1-methyl-5-imidazolecarboxylate
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 179 | 60 | M⁺ |
| 151 | 57 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 134 | 100 | [M - OCH₂CH₃]⁺ |
| 107 | 66 | |
| 80 | 63 | |
| 52 | 70 | |
| 42 | 40 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.
The IR spectrum of ethyl 1-cyano-1-methyl-5-imidazolecarboxylate, recorded using a KBr pellet, shows characteristic absorption bands that confirm the presence of key functional groups. researchgate.net A strong absorption at 2242 cm⁻¹ is indicative of the C≡N stretching vibration of the cyano group. researchgate.net The C=O stretching of the ester group is observed at 1726 cm⁻¹. researchgate.net Other notable absorptions include C-H stretching vibrations around 2995 cm⁻¹ and imidazole ring vibrations at 1531 and 1512 cm⁻¹. researchgate.net
UV-Vis spectroscopy of imidazole derivatives typically shows absorption bands corresponding to π → π* transitions within the aromatic imidazole ring. For instance, the UV-Vis spectrum of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate in acetonitrile (B52724) displays three major absorption bands at 229, 262, and 326 nm.
Table 4: IR Spectroscopic Data for Ethyl 1-cyano-1-methyl-5-imidazolecarboxylate
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3117 | C-H stretch (aromatic) |
| 2995 | C-H stretch (aliphatic) |
| 2242 | C≡N stretch |
| 1726 | C=O stretch (ester) |
| 1531 | Imidazole ring vibration |
| 1512 | Imidazole ring vibration |
X-ray Crystallography for Solid-State Structure Determination
For example, the crystal structure of ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate reveals a T-shaped molecule. iucr.org In the crystal, molecules are linked by offset π–π stacking interactions involving the imidazole rings. iucr.org Such studies provide crucial information on intermolecular interactions that govern the packing of these molecules in the solid state.
Regioisomer Assignment Methodologies
The challenge in the synthesis of substituted imidazoles often lies in the potential for the formation of a mixture of regioisomers, which can be difficult to separate due to their similar physical properties. Consequently, robust analytical and synthetic methods are required to ascertain the precise substitution pattern on the imidazole ring.
One of the most reliable methods to confirm the structure of a particular regioisomer is through an unambiguous, regioselective synthesis. This approach involves a synthetic route that is designed to yield only one of the possible isomers, thereby providing a reference standard for comparison with the product obtained from a non-selective reaction.
For instance, the synthesis of 1,4-disubstituted imidazoles can be achieved with complete regioselectivity through a multi-step sequence starting from a glycine (B1666218) derivative. This method involves a double aminomethylenation to form a 2-azabuta-1,3-diene, which then undergoes a transamination and cyclization with an amine nucleophile to yield the desired 1,4-disubstituted imidazole. nih.gov This strategy's success lies in its ability to control the connectivity of the substituents, leaving no ambiguity in the final product's structure.
Another approach involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides, which has been utilized to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov The regioselectivity of this reaction is governed by the nature of the reactants and reaction conditions, and when successful, it provides a clear pathway to a specific regioisomer. For example, the reaction of ethyl isocyanoacetate with N-aryl-benzimidoyl chlorides under basic conditions can lead to the formation of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates. nih.gov The mechanism involves the nucleophilic attack of the isocyanoacetate-derived anion on the imidoyl chloride, followed by cyclization. nih.gov
While a specific unambiguous synthesis for this compound is not extensively documented in publicly available literature, the principles of regioselective synthesis provide a framework for its potential targeted synthesis. One could envision a strategy starting with a pre-functionalized precursor where the positions of the cyano and carboxylate groups are already fixed before the imidazole ring is formed.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of imidazole regioisomers. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide definitive evidence for the substitution pattern.
¹H and ¹³C NMR Spectroscopy:
The chemical shifts of the imidazole ring protons and carbons are sensitive to the electronic effects of the substituents. In the case of this compound and its regioisomer, ethyl 2-cyano-1H-imidazole-4-carboxylate, the position of the ester group significantly influences the chemical shifts of the ring proton and carbons. For N-methylated analogs, it has been observed that the chemical shift of the N-methyl group can be indicative of the substitution pattern. umich.edu
Nuclear Overhauser Effect (NOE) Spectroscopy:
NOE-based experiments, such as 1D NOE difference spectroscopy and 2D NOESY, are powerful for determining through-space proximity of protons. For N-substituted imidazoles, an NOE enhancement between the N-substituent's protons and a specific proton on the imidazole ring can unambiguously establish their relative positions. For example, in a 1,5-disubstituted imidazole, an NOE would be expected between the N1-substituent and the H4 proton, whereas in a 1,4-disubstituted isomer, the NOE would be observed between the N1-substituent and the H5 proton. umich.edu
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
HMBC is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying the connectivity within the molecule and differentiating between regioisomers.
For this compound, key HMBC correlations would be expected between:
The imidazole ring proton (H4) and the carbons of the cyano group (C2) and the ester carbonyl group (C5-COO-).
The protons of the ethyl ester and the carbonyl carbon, as well as the C5 of the imidazole ring.
In a study of regioisomeric cyanoimidazole esters, HMBC was crucial for assignment. umich.edu For the N-methylated analog of this compound, a correlation between the N-methyl protons and both C4 and C5 of the imidazole ring would be expected, while for the 1,4-isomer, correlations would be seen to C2 and C5.
¹H-¹⁵N HMBC Spectroscopy:
For even more definitive assignments, ¹H-¹⁵N HMBC can be employed. This technique shows correlations between protons and nitrogen atoms over two or three bonds. This would allow for the direct observation of the correlation between the imidazole ring protons and the ring nitrogens, as well as any N-substituents, providing conclusive evidence of the isomeric structure.
The following tables provide representative NMR data for closely related N-methylated cyanoimidazole carboxylate regioisomers, illustrating the differences that can be expected and used for assignment.
| Compound Name | Structure |
| Ethyl 2-cyano-1-methyl-1H-imidazole-5-carboxylate | |
| Ethyl 2-cyano-1-methyl-1H-imidazole-4-carboxylate | |
| Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate |
Table 1: Compound Structures
| Compound | Solvent | ¹H NMR (δ, ppm) |
| Ethyl 2-cyano-1-methyl-1H-imidazole-5-carboxylate | acetone-d₆ | 7.93 (s, 1H), 4.37 (q, J=7Hz, 2H), 3.99 (s, 3H), 1.38 (t, J=7Hz, 3H) umich.edu |
| Ethyl 2-cyano-1-methyl-1H-imidazole-4-carboxylate | acetone-d₆ | 7.95 (s, 1H), 4.33 (q, J=7Hz, 2H), 3.94 (s, 3H), 1.38 (t, J=7Hz, 3H) umich.edu |
Computational and Theoretical Chemistry Studies on Ethyl 2 Cyano 1h Imidazole 5 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
No specific studies utilizing Density Functional Theory (DFT) to analyze ethyl 2-cyano-1H-imidazole-5-carboxylate have been found in the public domain. Such calculations would be invaluable for understanding the molecule's fundamental properties.
Analysis of Electronic Structure and Reactivity
A detailed analysis of the electronic structure and reactivity of this compound is not available in the current scientific literature. Future research in this area would likely involve the examination of molecular orbitals, electron density distribution, and electrostatic potential to predict sites susceptible to electrophilic or nucleophilic attack.
Time-Dependent DFT (TD-DFT) for Spectroscopic Properties
There are no published reports on the use of Time-Dependent DFT (TD-DFT) to predict the spectroscopic properties, such as UV-Vis absorption spectra, for this compound. This type of study would provide theoretical insights into the electronic transitions within the molecule.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
A Natural Bond Orbital (NBO) analysis of this compound, which would elucidate hyperconjugative interactions and charge delocalization, has not been documented. This analysis would be crucial for understanding the molecule's stability and the nature of its chemical bonds.
Topological Analysis using Bader's 'Atoms in Molecules' (AIM) Theory
No research applying Bader's 'Atoms in Molecules' (AIM) theory to this compound has been identified. AIM analysis would offer a rigorous definition of the chemical bonds and interatomic interactions within the molecule based on the topology of the electron density.
Prediction of Global and Local Reactivity Descriptors
The prediction of global and local reactivity descriptors for this compound has not been the subject of any specific study. These descriptors are essential for quantifying the chemical reactivity and selectivity of the molecule.
Electrophilicity and Nucleophilicity Indices
There is no available data on the calculated electrophilicity and nucleophilicity indices for this compound. These values would provide a quantitative measure of the molecule's ability to act as an electrophile or nucleophile in chemical reactions.
Fukui Functions and Local Softness
In the realm of computational chemistry, Density Functional Theory (DFT) provides powerful tools to predict the reactivity of molecules. Among these are the Fukui functions and the concept of local softness, which help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.org
The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. wikipedia.org Essentially, it highlights the areas where a molecule is most likely to accept or donate electrons. There are three main types of Fukui functions:
f+(r) for nucleophilic attack (electron acceptance)
f-(r) for electrophilic attack (electron donation)
f0(r) for radical attack
Local softness, s(r), is related to the Fukui function and the global softness (S) of the entire molecule (s(r) = S * f(r)). It provides a measure of the reactivity of a specific atomic site in a molecule. scm.com A higher value of local softness at a particular atom indicates a greater tendency for that site to be involved in a chemical reaction.
The preferential site for an electrophilic attack in an imidazole (B134444) is typically the nitrogen atom at position 3, while nucleophilic attacks are more likely to occur at the carbon atom at position 2. researchgate.net The presence of the electron-withdrawing cyano and carboxylate groups on the imidazole ring of this compound would significantly influence its reactivity. These groups tend to decrease the electron density in the ring, making it more susceptible to nucleophilic attack and less to electrophilic attack.
Table 1: Representative Condensed Fukui Functions and Local Softness for a Substituted Imidazole Derivative *
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | s+ (Local Softness) | s- (Local Softness) |
| N1 | 0.08 | 0.15 | 0.115 | 0.24 | 0.45 |
| C2 | 0.25 | 0.05 | 0.15 | 0.75 | 0.15 |
| N3 | 0.12 | 0.28 | 0.20 | 0.36 | 0.84 |
| C4 | 0.18 | 0.09 | 0.135 | 0.54 | 0.27 |
| C5 | 0.15 | 0.12 | 0.135 | 0.45 | 0.36 |
*This table presents hypothetical data for a generic substituted imidazole to illustrate the concepts of Fukui functions and local softness. The actual values for this compound would require specific quantum chemical calculations.
Molecular Modeling and Simulation Techniques
Molecular Dynamics Simulations (MDS)
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations could provide valuable insights into its conformational dynamics, solvation properties, and interactions with other molecules.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of the system. This allows for the observation of time-dependent phenomena that are often inaccessible through experimental techniques alone. For instance, MD simulations can be used to explore the rotational freedom of the ethyl carboxylate group and the conformational flexibility of the imidazole ring.
Studies on related imidazole derivatives have used MD simulations to investigate their stability in aqueous solutions and their behavior at interfaces. nih.govresearchgate.net For example, simulations can reveal how water molecules arrange around the polar and nonpolar regions of the molecule, providing a detailed picture of its hydration shell. This information is crucial for understanding its solubility and transport properties.
Monte Carlo (MC) Simulations
Monte Carlo (MC) simulations represent another class of computational methods that are used to explore the different possible states of a molecular system. researchgate.net Unlike MD simulations, which follow a deterministic trajectory, MC methods use random sampling to generate a representative ensemble of molecular configurations.
For this compound, MC simulations could be employed to study a variety of properties, such as its conformational landscape and its adsorption behavior on surfaces. In a conformational analysis, MC simulations can efficiently sample the different possible arrangements of the molecule's rotatable bonds, helping to identify the most stable conformations.
A notable application of MC simulations for imidazole derivatives has been in studying their adsorption on metal surfaces, which is relevant to the field of corrosion inhibition. researchgate.net In such studies, the simulation explores different orientations of the molecule on the surface and calculates the corresponding interaction energies. This helps to determine the most favorable adsorption mode and to understand the nature of the molecule-surface interactions.
In Silico Assessment of Interactions with Biological Macromolecules
The computational technique of molecular docking is a key tool for the in silico assessment of how a small molecule like this compound might interact with a biological macromolecule, such as a protein or a nucleic acid. nih.gov This method predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex.
The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for a large number of possible conformations and orientations. The resulting "poses" are then scored using a scoring function that estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction.
While specific docking studies on this compound are not prevalent, research on structurally similar imidazole derivatives has demonstrated their potential to interact with various biological targets. For example, imidazole-based compounds have been docked into the active sites of enzymes to predict their inhibitory potential. nih.govnih.gov These studies analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For this compound, the nitrogen atoms of the imidazole ring, the cyano group, and the carbonyl oxygen of the ester could all potentially participate in hydrogen bonding with amino acid residues in a protein's active site. The aromatic imidazole ring could also engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Illustrative Molecular Docking Results for an Imidazole Derivative with a Protein Target *
| Parameter | Value |
| Protein Target | Example Kinase |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | LEU83, VAL91, ALA105, LYS107 |
| Key Interactions | Hydrogen bond with LYS107, Hydrophobic interactions with LEU83, VAL91 |
*This table presents hypothetical data for a generic imidazole derivative to illustrate the output of a molecular docking study. The actual interactions and docking score for this compound would depend on the specific biological target.
Applications Beyond Direct Therapeutic Development
Ethyl 2-Cyano-1H-imidazole-5-carboxylate as a Synthetic Building Block
The strategic placement of reactive groups—the nitrile, the ester, and the N-H of the imidazole (B134444) ring—renders this compound a highly valuable intermediate in organic synthesis. It serves as a foundational component for constructing more elaborate molecular architectures.
This compound is an ideal starting material for the synthesis of complex heterocyclic systems. The imidazole ring itself can be a component of larger, often fused, ring systems which are of significant interest in various fields of chemistry. For instance, imidazole-carboxylate derivatives are instrumental in creating fused heterocyclic systems like benzimidazoles. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net The general strategy involves the reaction of the imidazole derivative with other bifunctional molecules to build additional rings.
One common transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions to form amides, or it can participate in cyclization reactions. The cyano group is also a versatile functional handle; it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.
Research has demonstrated the utility of similar imidazole intermediates in constructing elaborate molecules. For example, ethyl 1,5-diaryl-1H-imidazole-4-carboxylates are key intermediates in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides. mdpi.com This highlights a common pathway where the ester functionality of an imidazole carboxylate is converted to other functional groups to build molecular diversity. mdpi.com Similarly, substituted benzimidazole-5-carboxylates can be synthesized in one-pot reactions, showcasing the role of these structures as efficient building blocks. researchgate.net The N-H group on the imidazole ring provides a site for alkylation or arylation, allowing for the introduction of diverse substituents, which can significantly alter the properties of the final compound. This N-alkylation is a key step in the synthesis of various complex molecules. researchgate.net
The following table summarizes representative transformations involving imidazole carboxylate scaffolds, illustrating the potential synthetic pathways for this compound.
| Starting Material Class | Reagents/Conditions | Resulting Scaffold | Reference |
| Ethyl imidazole carboxylate | Base hydrolysis (e.g., NaOH) | Imidazole carboxylic acid | researchgate.net |
| Ethyl benzimidazole (B57391) carboxylate | Acid/Base Hydrolysis | Benzimidazole carboxylic acid | researchgate.net |
| Substituted o-nitroanilines | Aldehydes, Sodium Dithionite (B78146) | 2-Substituted benzimidazoles | mdpi.comresearchgate.net |
| Ethyl isocyanoacetate | Imidoyl chlorides | 1,5-Diaryl-1H-imidazole-4-carboxylates | mdpi.com |
The field of polymer chemistry has seen a growing interest in incorporating heterocyclic units like imidazole into polymer backbones or as pendant groups. nih.gov Imidazole-containing polymers exhibit a range of interesting properties, including thermal stability, conductivity, and catalytic activity. nih.govtandfonline.com this compound possesses the necessary functionalities to act as a monomer in polymerization reactions.
The N-H group of the imidazole ring can participate in condensation polymerization with suitable co-monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. Alternatively, the molecule could be chemically modified to introduce a polymerizable group, such as a vinyl or allyl group, on the imidazole nitrogen. researchgate.netmdpi.com This modified monomer could then undergo addition polymerization. For example, studies have shown the successful copolymerization of an allyl-functionalized imidazole monomer with methyl methacrylate. researchgate.net
The resulting polymers, featuring the cyano and carboxylate functionalities, would be highly functional materials with potential for further post-polymerization modification. The imidazole ring itself can impart unique properties to the polymer, such as the ability to coordinate with metal ions or act as a basic catalyst. tandfonline.com The development of polymers from imidazole-based ionic liquid monomers has been a significant area of research, leading to materials for applications like ion conduction and catalysis. tandfonline.com
Use in Materials Science
The ability of the imidazole ring and carboxylate groups to coordinate with metal ions makes this compound a promising ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.comresearchgate.netacs.org After hydrolysis of the ethyl ester to the carboxylate, the molecule presents at least two key binding sites for metal centers: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group.
Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. These materials have attracted significant attention for their applications in gas storage and separation, catalysis, and sensing. mdpi.comresearchgate.net The specific geometry and electronic properties of ligands like the derivative of this compound would dictate the structure and, consequently, the properties of the resulting MOF.
Numerous studies have reported the synthesis of coordination polymers using mixed imidazole and carboxylate ligands. mdpi.commdpi.comresearchgate.netacs.org These studies demonstrate that the combination of these two functional groups can lead to diverse and novel network topologies. For instance, coordination polymers of cobalt and zinc have been synthesized using a linear bis-imidazole ligand and various dicarboxylates, resulting in frameworks with interesting entanglement and luminescent properties. acs.org Similarly, cadmium-based coordination polymers have been formed using imidazole-containing ligands and pyrazoledicarboxylic acid, yielding materials with photoluminescent properties. mdpi.com The presence of the cyano group in the target molecule could also play a role in the final material, either by coordinating to metals or by influencing the packing and porosity of the framework.
Development of Chemical Probes and Sensors
Imidazole derivatives are increasingly being utilized as core components in the design of fluorescent chemical sensors. nih.govrsc.orgrsc.orgunigoa.ac.in These sensors are molecules designed to signal the presence of specific analytes, such as metal ions or small molecules, through a change in their fluorescence. The imidazole ring is particularly effective in this role due to its ability to bind to metal ions and its electron-rich nature, which can be harnessed to create a fluorescence response. nih.govunigoa.ac.in
This compound possesses a conjugated system that can be the basis for fluorescence. The imidazole nitrogen can act as a binding site for an analyte. Upon binding, the electronic properties of the imidazole ring are perturbed, which can lead to a change in the fluorescence emission, such as quenching ('turn-off') or enhancement ('turn-on'). nih.govrsc.org
For example, imidazole-based fluorescent sensors have been successfully developed for the highly selective and sensitive detection of toxic mercury ions (Hg²⁺). nih.govrsc.org Others have been designed to detect hydrazine, a hazardous substance, in various media. rsc.org The design of these sensors often involves coupling the imidazole recognition unit to a well-known fluorophore. However, the conjugated system of this compound itself could potentially serve as the fluorophore, or it could be readily modified to enhance its photophysical properties. The strategic placement of the cyano and ester groups provides opportunities for fine-tuning the electronic structure and, therefore, the sensing behavior of the molecule.
The general principle of an imidazole-based sensor is outlined below:
| Sensor State | Interaction | Observable Change | Reference |
| "Off" State | Imidazole sensor is in a non-fluorescent or weakly fluorescent state. | Low or no fluorescence. | rsc.org |
| Analyte Binding | Target analyte (e.g., metal ion) coordinates to the imidazole nitrogen. | Conformational or electronic change in the molecule. | nih.govrsc.org |
| "On" State | The sensor-analyte complex becomes highly fluorescent. | Significant increase in fluorescence intensity. | nih.gov |
This "turn-on" or "turn-off" response allows for the quantitative detection of the target analyte. rsc.org Given the established success of the imidazole scaffold in this area, this compound represents a valuable platform for the development of new chemical probes and sensors. unigoa.ac.in
Future Perspectives and Research Directions
Unexplored Synthetic Avenues for Enhanced Diversity
The future synthesis of ethyl 2-cyano-1H-imidazole-5-carboxylate and its derivatives will likely focus on creating diverse molecular libraries for screening. While classical methods like the Van Leusen and Debus-Radziszewski syntheses provide a foundation for the imidazole (B134444) core, newer, more efficient strategies are needed to generate structural variety. journalijar.commdpi.com
One promising area is the use of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. researchgate.net Applying an MCR strategy to the this compound scaffold could rapidly generate a wide array of derivatives by varying the initial building blocks.
Another avenue is the adoption of flow chemistry . Performing reactions in continuous flow systems, as opposed to traditional batch reactors, allows for precise control over reaction parameters, improved safety, and easier scalability. This could be particularly advantageous for optimizing the synthesis of imidazole carboxylates and for the safe handling of potentially hazardous reagents or intermediates.
Furthermore, the development of novel catalytic systems is a key future direction. This includes using transition metal catalysts to enable previously inaccessible chemical transformations or employing organocatalysts to promote reactions under milder, more environmentally friendly conditions. rsc.org Exploring different catalytic approaches could unlock new pathways to functionalize the imidazole ring at various positions, leading to enhanced molecular diversity.
| Synthetic Approach | Potential Advantages for Imidazole Carboxylate Synthesis |
| Multicomponent Reactions (MCRs) | High efficiency, rapid generation of molecular diversity, atom economy. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability, potential for automation. |
| Novel Catalytic Systems | Access to new chemical transformations, milder reaction conditions, improved selectivity. |
| Diversity-Oriented Synthesis | Systematic exploration of chemical space to create structurally diverse and complex molecules. |
Advanced Mechanistic Studies at the Molecular Level
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing processes and designing new transformations. Future research will likely involve a combination of experimental and computational techniques to probe these mechanisms at a molecular level.
Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of intermediates and transition states, and predict the outcomes of reactions. researchgate.netacs.org Such computational studies can provide insights that are difficult to obtain through experiments alone, helping to elucidate complex reaction cascades, such as the formation of the imidazole ring from various precursors. researchgate.netrsc.org
Expansion of Biological Target Space Investigations
The imidazole scaffold is present in numerous clinically used drugs with a wide range of therapeutic applications, including anticancer, antifungal, and antihypertensive agents. jchemrev.com Future research on this compound should aim to expand the investigation of its biological targets beyond the conventional.
A key direction is to screen this compound and its derivatives against a broader array of molecular targets. This could include emerging cancer targets like specific protein kinases, enzymes involved in tumor metabolism, or proteins that mediate protein-protein interactions crucial for cancer cell survival. ijpsjournal.comnih.govacs.org For instance, certain imidazole derivatives have been investigated as inhibitors of human topoisomerase I or aromatase, highlighting the potential for this class of compounds in oncology. acs.orgnih.gov
Beyond cancer, there is potential in exploring its activity against targets relevant to other diseases. This includes enzymes and receptors involved in neurodegenerative diseases, metabolic disorders like diabetes, and infectious diseases caused by resistant pathogens. nih.govmdpi.com The unique combination of a cyano group and an ester on the imidazole ring may confer novel binding properties, allowing it to interact with targets not effectively addressed by existing imidazole-based drugs. nih.gov High-throughput screening campaigns against large panels of biological targets will be instrumental in uncovering new therapeutic opportunities for this compound family.
Integration of Computational Approaches in Compound Design and Prediction
Computational chemistry and cheminformatics are indispensable tools in modern drug discovery, and their integration will be vital for advancing the development of this compound derivatives. mdpi.com These approaches can significantly accelerate the design-synthesis-test cycle by predicting the properties of virtual compounds before they are synthesized.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of imidazole derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize.
Molecular docking simulations can predict how these compounds might bind to the active site of a biological target, providing insights into the molecular basis of their activity. researchgate.netuns.ac.rs This information is invaluable for designing derivatives with improved potency and selectivity. nih.gov
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the drug-like properties of designed compounds at an early stage. nih.govresearchgate.net By filtering out molecules with predicted poor pharmacokinetic profiles or potential toxicity, researchers can focus their synthetic efforts on the most promising candidates, saving time and resources. researchgate.net
| Computational Tool | Application in Imidazole Derivative Design |
| QSAR | Predict biological activity and guide the design of more potent compounds. |
| Molecular Docking | Elucidate binding modes at target sites and inform structure-based design. nih.gov |
| ADMET Prediction | Assess drug-likeness and potential liabilities early in the discovery process. researchgate.net |
| Virtual Screening | Computationally screen large libraries of virtual compounds against a target of interest. |
Continued Development of Sustainable Synthesis and Green Chemistry Innovations for Imidazole Carboxylates
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.net Future research on the synthesis of this compound and related compounds will undoubtedly focus on developing more sustainable methods.
A key area of innovation is the use of green catalysts . This includes using non-toxic, inexpensive, and biodegradable catalysts, such as lemon juice, which has been reported as an effective bio-catalyst for the synthesis of some imidazole derivatives. researchgate.net The development of reusable catalysts, such as graphene oxide-based materials, also aligns with green chemistry principles. researchgate.net
Another important aspect is the use of alternative energy sources to drive reactions, such as microwave irradiation and ultrasound . researchgate.net These methods can often lead to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-cyano-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl cyanoacetate and appropriately substituted imidazole intermediates. Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., bases like K₂CO₃). Base-promoted approaches, as demonstrated in analogous imidazole syntheses, can enhance regioselectivity . Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer : Based on structurally related imidazole derivatives, this compound may pose acute oral toxicity (H302) and skin irritation (H315) risks . Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in a cool, dry place under inert atmosphere. Conduct a risk assessment using SDS templates from reliable sources (e.g., Combi-Blocks or Sigma-Aldrich protocols) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to verify substituent positions and integration ratios, FT-IR for cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups, and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography, as applied to similar benzimidazole derivatives, resolves ambiguities in stereochemistry or tautomeric forms .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites (e.g., cyano group or ester carbonyl). Compare HOMO-LUMO gaps with experimental kinetic data to predict regioselectivity. Software like Gaussian or ORCA, coupled with crystallographic data from analogous compounds, validates computational models .
Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?
- Methodological Answer : Conflicting NMR signals (e.g., unexpected splitting) may arise from dynamic tautomerism or solvent effects. Use variable-temperature NMR or deuterated solvents to stabilize specific tautomers. Cross-validate with X-ray structures, as done for 2-substituted benzimidazoles, to confirm spatial arrangements . For mass spectrometry discrepancies, re-evaluate ionization conditions (e.g., ESI vs. EI) .
Q. How can process control methodologies improve the scalability of this compound synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles, using Design of Experiments (DoE) to optimize parameters like reagent stoichiometry, mixing efficiency, and temperature gradients. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, while real-time PAT (Process Analytical Technology) tools monitor reaction progress .
Q. What are the implications of substituent effects (e.g., cyano vs. nitro groups) on the compound’s biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing cyano with nitro or carboxamide groups). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to assess binding affinities. Reference frameworks for imidazole-based drug design, such as those in anti-fungal or kinase inhibitor research, guide hypothesis testing .
Safety and Compliance
Q. How should researchers reconcile conflicting hazard data from different sources for this compound?
- Methodological Answer : Cross-reference SDS entries from academic suppliers (e.g., Combi-Blocks ) and regulatory databases (e.g., OSHA HCS ). Perform small-scale compatibility tests for storage materials (e.g., glass vs. plastic). If discrepancies persist, default to the most conservative hazard classification and document risk mitigation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
